CDK9 Inhibitory Potency vs. Comparators
In a direct enzymatic inhibition assay, CLZX-205 exhibits a CDK9 IC50 of 2.9 nM [1]. This potency is superior to several other reported selective CDK9 inhibitors, including the clinical candidate VIP152 (enitociclib), the preclinical candidates CDK9-IN-7 and 1-7a-B1, and the pan-CDK inhibitor AZD5438, from which it was derived [2][3][4][5].
| Evidence Dimension | Enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | VIP152 (BAY1251152): IC50 ≈ 100 nM (for main kinome target); CDK9-IN-7: IC50 = 11 nM; 1-7a-B1: IC50 = 6.51 nM; AZD5438: CDK9 IC50 = 20 nM |
| Quantified Difference | CLZX-205 is 3.8-34.5 times more potent than these comparators in enzymatic assays. |
| Conditions | Cell-free CDK9/cyclin T kinase assay |
Why This Matters
Higher potency at the enzymatic level suggests a greater therapeutic window and the potential for lower required dosing, making it a more efficient and cost-effective research tool.
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- [2] Sherman EJ, Mitchell S, Garner AL. VIP152 Is a Selective CDK9 Inhibitor With Pre-clinical In Vitro and In Vivo Efficacy in Chronic Lymphocytic Leukemia. 2024. View Source
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- [4] Xu J, Zhong Y, Qin M, Zhang Y, Ma Y, Hu B, Fu Q, Sun Y, Cheng M, Liu Y, Li J. Discovery and Administration Optimization of Novel Selective CDK9 Inhibitor, 1-7a-B1, for Improved Pharmacokinetics and Antitumor Efficacy In Vivo. J Med Chem. 2025. View Source
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